
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a phenylprop-1-en-1-yl group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate precursor. One common method is the reaction of triphenylphosphine with (3-oxo-3-phenylprop-1-en-1-yl) chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of complex organic molecules and as a catalyst in certain reactions .
Biology and Medicine
Its ability to interact with biological molecules makes it a candidate for drug design and discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of (3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium ion. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and coordination with metal ions, which are essential for its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium bromide: Similar structure but with a bromide ion instead of chloride.
3-Methyl-N-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]pyridinium chloride: Contains a pyridinium ion instead of a phosphonium ion.
Uniqueness
(3-Oxo-3-phenylprop-1-en-1-yl)(triphenyl)phosphanium chloride is unique due to its specific combination of a phosphonium ion with a phenylprop-1-en-1-yl group. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in catalysis and organic synthesis .
Eigenschaften
CAS-Nummer |
40613-14-7 |
|---|---|
Molekularformel |
C27H22ClOP |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
(3-oxo-3-phenylprop-1-enyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H22OP.ClH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-22H;1H/q+1;/p-1 |
InChI-Schlüssel |
JKXHXGULGSDFQJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


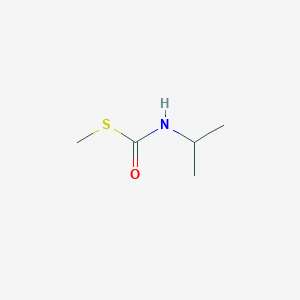
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
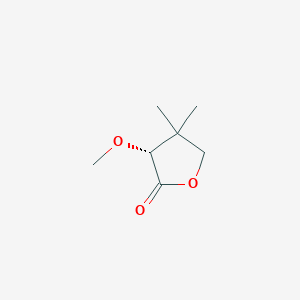
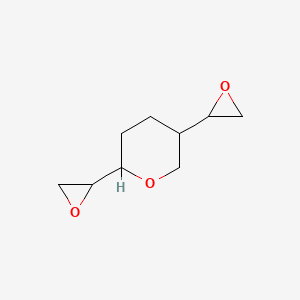
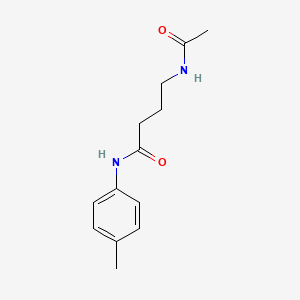
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)


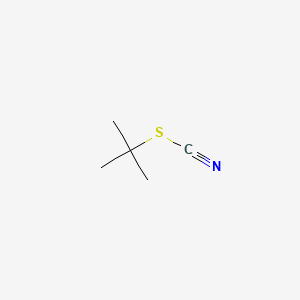
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)

